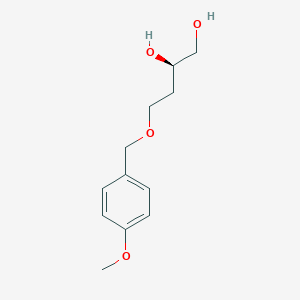
(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol
Übersicht
Beschreibung
(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, commonly referred to as MBBD, is a compound that has seen increasing use in scientific research due to its unique properties. MBBD is an enantiomer of butanediol, and is used as a chiral building block in many organic syntheses. It is also a versatile compound that has a wide range of applications in scientific research, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Oxidation Applications
Research has shown that compounds like 4-methoxybenzyl alcohol, closely related to (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, can be oxidized electrocatalytically using polypyridyl complexes of ruthenium. This process is significant in aqueous media and involves studying the relationship between the redox potential of the complexes and their reactivity (Navarro, Giovani, & Romero, 1998).
Chiral Building Blocks in Pheromone Enantiosynthesis
The compound plays a role as a chiral building block in pheromone enantiosynthesis. For instance, derivatives of 1,3-butanediol, which include structures similar to (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, have been used in the lipase-mediated resolution to produce compounds for this purpose. This demonstrates its applicability in synthesizing complex chemical structures (Izquierdo et al., 2001).
Biocatalysis in Pharmaceutical Intermediates
The compound is also relevant in biocatalysis, particularly in the production of pharmaceutical intermediates. For example, asymmetric hydrogen-transfer biocatalysis using mutated enzymes has been applied to produce derivatives of 1,3-butanediol, a key component in pharmaceuticals, with high yield and stereoselectivity (Itoh et al., 2007).
Metabolic Engineering for High-Yield Production
Metabolic engineering techniques have been applied to microorganisms like Escherichia coli to improve the production of compounds like (R)-1,3-butanediol, which is closely related to the compound . This approach is aimed at developing sustainable bioprocesses for producing enantiopure compounds from renewable resources, demonstrating the compound's potential in green chemistry and biotechnology (Liu et al., 2021).
Autotrophic Production in Bacteria
Research also focuses on engineering bacteria like Cupriavidus necator for the autotrophic production of compounds like (R)-1,3-butanediol. The process involves utilizing carbon dioxide as a carbon source, highlighting the potential environmental benefits and sustainability of producing such compounds (Gascoyne et al., 2021).
Eigenschaften
IUPAC Name |
(2R)-4-[(4-methoxyphenyl)methoxy]butane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)9-16-7-6-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJTKHDXQBLC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COCC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659810 | |
| Record name | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol | |
CAS RN |
213978-61-1 | |
| Record name | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



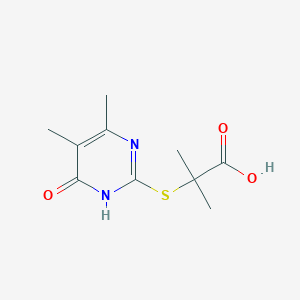

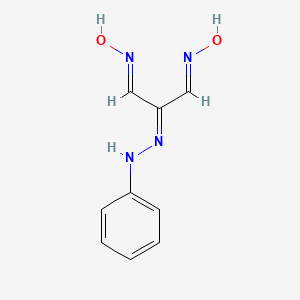
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)
![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)
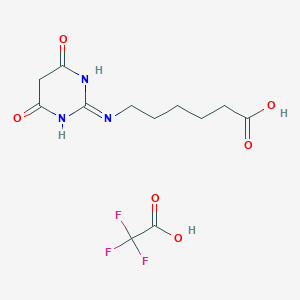
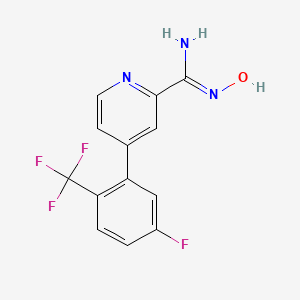
![Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate](/img/structure/B1417834.png)
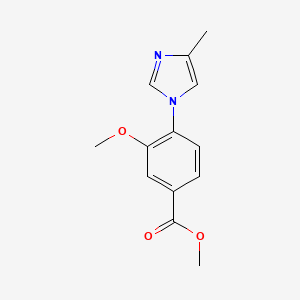
![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)

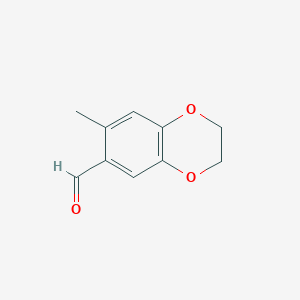
![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)
![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)